Cas no 2918865-51-5 ((2,6-Dichloro-3-methylphenyl)(morpholino)methanone)

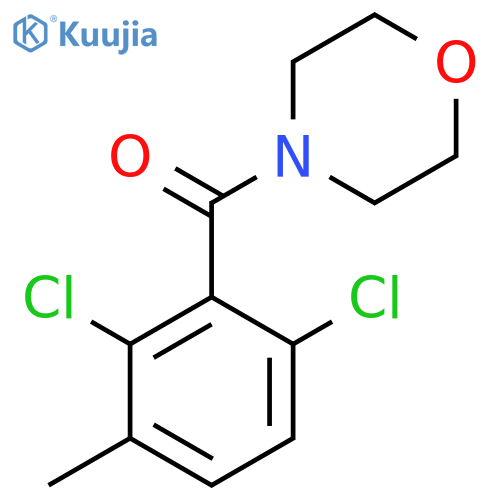

2918865-51-5 structure

商品名:(2,6-Dichloro-3-methylphenyl)(morpholino)methanone

(2,6-Dichloro-3-methylphenyl)(morpholino)methanone 化学的及び物理的性質

名前と識別子

-

- 2918865-51-5

- (2,6-Dichloro-3-methylphenyl)(morpholino)methanone

- MFCD34764701

-

- インチ: 1S/C12H13Cl2NO2/c1-8-2-3-9(13)10(11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3

- InChIKey: HTKNLLMBSYNONY-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C)=CC=C(C=1C(N1CCOCC1)=O)Cl

計算された属性

- せいみつぶんしりょう: 273.0323340g/mol

- どういたいしつりょう: 273.0323340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 29.5Ų

(2,6-Dichloro-3-methylphenyl)(morpholino)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB610796-250mg |

(2,6-Dichloro-3-methylphenyl)(morpholino)methanone; . |

2918865-51-5 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB610796-1g |

(2,6-Dichloro-3-methylphenyl)(morpholino)methanone; . |

2918865-51-5 | 1g |

€659.60 | 2024-07-19 | ||

| abcr | AB610796-5g |

(2,6-Dichloro-3-methylphenyl)(morpholino)methanone; . |

2918865-51-5 | 5g |

€2218.40 | 2024-07-19 |

(2,6-Dichloro-3-methylphenyl)(morpholino)methanone 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2918865-51-5 ((2,6-Dichloro-3-methylphenyl)(morpholino)methanone) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 506-17-2(cis-Vaccenic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2918865-51-5)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315